NS-3-008 hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

NS-3-008 盐酸盐是一种口服有效的 G0/G1 开关 2 (G0s2) 转录抑制剂。 它在治疗慢性肾脏病方面显示出潜力,通过抑制 G0s2 的转录,其半数抑制浓度 (IC50) 为 2.25 微摩尔 .

准备方法

合成路线和反应条件

NS-3-008 盐酸盐的合成涉及多个步骤,包括核心结构的形成以及随后的官能化。具体的合成路线和反应条件是专有的,没有公开详细披露。 已知该化合物是在受控条件下的实验室环境中合成的,以确保高纯度和高收率 .

工业生产方法

NS-3-008 盐酸盐的工业生产可能涉及扩大实验室合成过程。这包括优化反应条件,使用更大的反应器,并确保一致的质量控制。 该化合物通常以粉末形式供应,纯度超过 98% .

化学反应分析

反应类型

NS-3-008 盐酸盐主要进行与其作为转录抑制剂的作用相关的反应。这些包括:

常用试剂和条件

涉及 NS-3-008 盐酸盐的反应中使用的常用试剂包括:

二甲基亚砜 (DMSO): 用作溶解该化合物的溶剂.

水: 也用作制备该化合物溶液的溶剂.

主要形成的产物

涉及 NS-3-008 盐酸盐的反应形成的主要产物通常与其对基因表达的抑制作用相关。 这些包括肾脏中 G0s2 和 Ccl2 mRNA 水平的降低 .

科学研究应用

NS-3-008 盐酸盐有几种科学研究应用,包括:

化学: 用作研究转录抑制和基因调控的工具化合物.

生物学: 研究其对细胞过程和基因表达的影响.

医学: 由于其能够减少肾脏炎症,因此具有成为慢性肾脏病的潜在治疗剂

工业: 用于开发针对转录途径的新药.

作用机制

NS-3-008 盐酸盐通过结合 Hsd17b4 发挥其作用,这会导致 G0s2 基因表达的抑制。这种结合减少了 Stat5 的磷酸化,Stat5 是一种转录因子,从而降低了 G0s2 的转录。 该化合物还降低了肾脏中 Ccl2 mRNA 的水平,从而有助于其抗炎作用 .

相似化合物的比较

类似化合物

NS-3-008 盐酸盐: G0/G1 开关 2 的转录抑制剂,IC50 为 2.25 微摩尔

其他 G0s2 抑制剂: 抑制 G0s2 通路的化合物,但具体的例子没有广泛记录

独特性

NS-3-008 盐酸盐的独特之处在于它作为 G0s2 转录抑制剂的高度特异性和效力。 其降低肾脏炎症的能力使其成为治疗慢性肾脏病的有希望的候选药物 .

生物活性

NS-3-008 hydrochloride is a novel compound recognized for its biological activity, particularly as a transcriptional inhibitor of G0/G1 switch 2 (G0s2). This compound has garnered attention for its potential therapeutic applications in chronic kidney disease (CKD) and other immune-related disorders. The following sections provide a detailed overview of its biological activity, mechanisms, and research findings.

Transcriptional Inhibition of G0s2

this compound functions primarily by inhibiting the transcription of G0s2, a critical protein involved in cell cycle regulation. The G0/G1 phase is essential for cellular decision-making regarding division or quiescence. By inhibiting G0s2, NS-3-008 may influence cell cycle progression and inflammatory processes, which are pivotal in various diseases, including CKD .

Biological Pathways Affected

The compound has been shown to modulate several biological pathways:

- Inflammation : NS-3-008 reduces levels of inflammatory markers such as Ccl2 mRNA in renal tissues, indicating its role in ameliorating inflammation associated with CKD .

- Cell Death : Studies indicate that NS-3-008 decreases apoptotic cell death in animal models of renal dysfunction, suggesting protective effects on renal cells .

In Vivo Studies

Research conducted on wild-type 5/6Nx mice demonstrated significant biological activity of this compound:

- Dosage and Administration : Mice treated with 5 mg/kg of NS-3-008 orally showed decreased levels of G0s2 and Ccl2 mRNA after four weeks .

- Mechanistic Insights : The treatment resulted in reduced phosphorylation of Stat5 and p65 proteins, alongside decreased renal caspase 3/7 activity, indicating a reduction in apoptosis and inflammation .

In Vitro Studies

In vitro experiments have also supported the efficacy of NS-3-008:

- IC50 Measurement : The half-maximal inhibitory concentration (IC50) for G0s2 transcription inhibition was determined to be 2.25 μM, showcasing the compound's potency .

- Cellular Interactions : Interaction studies revealed that NS-3-008 binds to Hsd17b4, which plays a role in regulating G0s2 expression. Overexpression of Hsd17b4 was found to increase G0s2 mRNA levels, while its knockdown led to decreased expression .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Parameter | Value/Observation |

|---|---|

| Compound Name | This compound |

| IC50 (G0s2) | 2.25 μM |

| Dosage (in vivo) | 5 mg/kg (oral) |

| Effects on mRNA Levels | Decreased G0s2 and Ccl2 |

| Apoptosis Markers | Reduced caspase 3/7 activity |

| Inflammatory Markers | Decreased F4/80 protein levels |

Case Studies

Several studies have illustrated the therapeutic potential of this compound:

- Chronic Kidney Disease Model : In a study involving CKD models, administration of NS-3-008 resulted in significant improvements in renal function markers and reduced inflammatory responses compared to control groups .

- Inflammation Reduction : Another study highlighted the compound's ability to lower inflammatory cytokines in renal tissues, supporting its use as an anti-inflammatory agent in kidney-related disorders .

属性

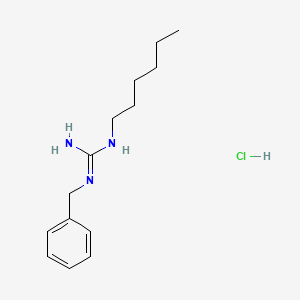

IUPAC Name |

2-benzyl-1-hexylguanidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3.ClH/c1-2-3-4-8-11-16-14(15)17-12-13-9-6-5-7-10-13;/h5-7,9-10H,2-4,8,11-12H2,1H3,(H3,15,16,17);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMIOAATZOCKZTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC(=NCC1=CC=CC=C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.81 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。